ピリジン-2,6-ジカルボヒドラジド

概要

説明

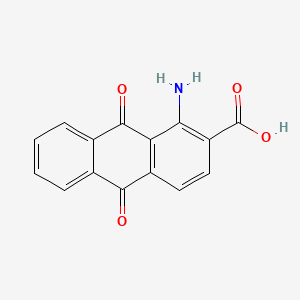

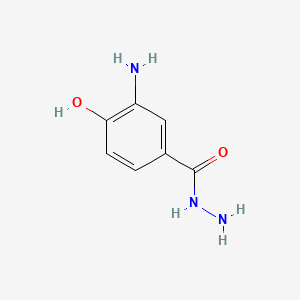

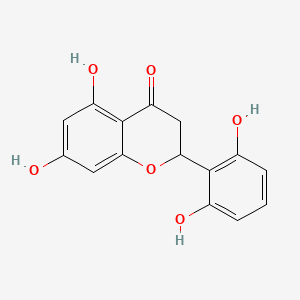

Pyridine-2,6-dicarbohydrazide is an organic compound derived from pyridine, characterized by the presence of two carbohydrazide groups at the 2 and 6 positions of the pyridine ring. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

作用機序

Target of Action

Pyridine-2,6-dicarbohydrazide is a chemical compound that has been studied for its ability to interact with certain metal ions, particularly copper (II) ions . Copper (II) ions play a significant role in various biological, industrial, medicinal, and environmental contexts .

Mode of Action

The interaction of Pyridine-2,6-dicarbohydrazide with its targets involves a change in color and fluorescence. When Pyridine-2,6-dicarbohydrazide comes into contact with copper (II) ions, it exhibits a rapid color change from colorless to brown . This compound also displays selective fluorescence quenching and a UV-vis redshift only in the presence of copper (II) ions .

Biochemical Pathways

It’s known that copper (ii) ions, which are the primary targets of pyridine-2,6-dicarbohydrazide, are essential for several metalloenzymes in the human body, including superoxide dismutase, tyrosinase, lysyl oxidase, and cytochrome c oxidase . Therefore, it’s plausible that Pyridine-2,6-dicarbohydrazide could influence these pathways through its interaction with copper (II) ions.

Result of Action

The molecular and cellular effects of Pyridine-2,6-dicarbohydrazide’s action primarily involve changes in color and fluorescence in the presence of copper (II) ions . These changes could potentially be used for the detection of copper (II) ions, either as an environmental contaminant or a critical trace element in the human body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyridine-2,6-dicarbohydrazide. For instance, the pH value of the supporting electrolytes can affect the cyclic voltammetry of Pyridine-2,6-dicarbohydrazide

生化学分析

Biochemical Properties

Pyridine-2,6-dicarbohydrazide plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its hydrazide groups, which can form stable bonds with metal ions. These interactions are essential for various biochemical processes, including catalysis and signal transduction. For instance, pyridine-2,6-dicarbohydrazide has been shown to interact with copper ions, forming complexes that can inhibit or activate specific enzymes .

Cellular Effects

The effects of pyridine-2,6-dicarbohydrazide on cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction of pyridine-2,6-dicarbohydrazide with copper ions can lead to the production of reactive oxygen species (ROS), which can disrupt cellular metabolism and affect cell viability . Additionally, pyridine-2,6-dicarbohydrazide has been shown to impact the expression of genes involved in oxidative stress response and metal ion homeostasis .

Molecular Mechanism

At the molecular level, pyridine-2,6-dicarbohydrazide exerts its effects through several mechanisms. One of the primary mechanisms is the formation of metal complexes, which can inhibit or activate enzymes by altering their structure and function. For instance, the binding of pyridine-2,6-dicarbohydrazide to copper ions can inhibit the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, pyridine-2,6-dicarbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of pyridine-2,6-dicarbohydrazide can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that pyridine-2,6-dicarbohydrazide can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of pyridine-2,6-dicarbohydrazide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metal ion homeostasis and reducing oxidative stress . At high doses, pyridine-2,6-dicarbohydrazide can be toxic, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving pyridine-2,6-dicarbohydrazide.

Metabolic Pathways

Pyridine-2,6-dicarbohydrazide is involved in several metabolic pathways, particularly those related to metal ion metabolism. This compound can interact with enzymes and cofactors involved in the transport and utilization of metal ions, affecting metabolic flux and metabolite levels . For example, pyridine-2,6-dicarbohydrazide can enhance the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, pyridine-2,6-dicarbohydrazide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of pyridine-2,6-dicarbohydrazide, influencing its biological activity . For instance, pyridine-2,6-dicarbohydrazide can bind to metal ion transporters, facilitating its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of pyridine-2,6-dicarbohydrazide is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, pyridine-2,6-dicarbohydrazide can be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress response . This subcellular localization is essential for the precise regulation of pyridine-2,6-dicarbohydrazide’s biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions: Pyridine-2,6-dicarbohydrazide can be synthesized through the reaction of dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. This reaction is typically carried out under microwave irradiation in a solvent-free environment, which enhances the reaction rate and yield. The resulting product is then recrystallized from methanol under acidic conditions to obtain pure pyridine-2,6-dicarbohydrazide .

Industrial Production Methods: While specific industrial production methods for pyridine-2,6-dicarbohydrazide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis and solvent-free conditions is advantageous for industrial applications due to its efficiency and reduced environmental impact.

化学反応の分析

Types of Reactions: Pyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert pyridine-2,6-dicarbohydrazide into its reduced forms.

Substitution: The carbohydrazide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce various N-substituted pyridine-2,6-dicarbohydrazide derivatives .

類似化合物との比較

Pyridine-2,6-dicarboxylic acid: This compound is structurally similar but lacks the carbohydrazide groups. It is commonly used as a ligand in coordination chemistry.

Pyridine-2,6-dicarboxamide: Similar to pyridine-2,6-dicarbohydrazide but with amide groups instead of carbohydrazide groups.

Uniqueness: Pyridine-2,6-dicarbohydrazide is unique due to its dual carbohydrazide groups, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications such as chemosensors and coordination chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

特性

IUPAC Name |

pyridine-2,6-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOVHJODVHQLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279922 | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-36-7 | |

| Record name | NSC14594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pyridine-2,6-dicarbohydrazide?

A1: Pyridine-2,6-dicarbohydrazide is represented by the molecular formula C7H9N5O2 and has a molecular weight of 195.18 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize Pyridine-2,6-dicarbohydrazide and its derivatives?

A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (NMR - both 1H and 13C), and Mass Spectrometry (MS) to characterize these compounds. These tools help elucidate structural details, identify functional groups, and confirm molecular weight. [, , ]

Q3: Can you elaborate on the crystal structure of Pyridine-2,6-dicarbohydrazide?

A3: X-ray crystallography reveals that Pyridine-2,6-dicarbohydrazide molecules tend towards planarity. Extensive hydrogen bonding, primarily N−H···O interactions, connect molecules, creating a three-dimensional network within the crystal lattice. []

Q4: How is Pyridine-2,6-dicarbohydrazide typically synthesized?

A4: A common synthetic route involves reacting dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. Microwave irradiation under solvent-free conditions can accelerate this reaction. []

Q5: Pyridine-2,6-dicarbohydrazide can act as a precursor for various heterocyclic compounds. Can you provide some examples?

A5: Research demonstrates its utility in synthesizing 1,3,4-thiadiazoles, oxadiazoles, and oxathiazolidines. These heterocycles are often incorporated into larger molecules with potential biological activities. []

Q6: What is the significance of Pyridine-2,6-dicarbohydrazide in coordination chemistry?

A6: Pyridine-2,6-dicarbohydrazide functions as a versatile ligand, readily coordinating to transition metal ions. This complexation ability stems from the presence of multiple nitrogen and oxygen donor atoms within its structure. [, , ]

Q7: How does Pyridine-2,6-dicarbohydrazide contribute to the formation of supramolecular structures?

A7: Its ability to form hydrogen bonds plays a crucial role in the assembly of supramolecular architectures. For instance, in the presence of Cadmium(II) and specific co-ligands, it contributes to the construction of a two-dimensional network through intricate N—H⋯O and O—H⋯O hydrogen bonding patterns. []

Q8: Are there examples of Pyridine-2,6-dicarbohydrazide derivatives impacting the properties of materials?

A8: Yes, incorporating certain derivatives into phenylalanine-based hydrogels has been shown to enhance mechanical properties. This improvement is attributed to the interplay of hydrogen bonding and π-π stacking interactions facilitated by the derivative. []

Q9: What are the potential applications of Pyridine-2,6-dicarbohydrazide and its derivatives?

A9: Research suggests potential in areas like metal ion extraction, particularly for d-metal ions such as Copper(II) and Chromium(III). This property makes them relevant for separation science and environmental remediation. []

Q10: Has any biological activity been reported for Pyridine-2,6-dicarbohydrazide derivatives?

A10: Studies have explored the antimicrobial properties of several derivatives. Some demonstrate promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry. [, ]

Q11: How do structural modifications of Pyridine-2,6-dicarbohydrazide influence its fluorescence properties?

A11: Research indicates that introducing specific substituents, such as those containing naphthalene thiourea moieties, can impart fluorescence to the resulting compounds. This fluorescence can be modulated by the presence of anions, suggesting potential applications in sensing. []

Q12: What role does computational chemistry play in studying Pyridine-2,6-dicarbohydrazide and its derivatives?

A12: Computational methods like Density Functional Theory (DFT) are valuable for predicting molecular geometries, vibrational frequencies, and thermodynamic parameters. These calculations can aid in understanding structure-activity relationships and guide the design of new derivatives with tailored properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B1583477.png)